Cas no 917-13-5 (Enniatin B)

Enniatin B structure
Enniatin B structure
商品名:Enniatin B
CAS番号:917-13-5
MF:C33H57N3O9
メガワット:639.820390462875
CID:806148
PubChem ID:164754

Enniatin B 化学的及び物理的性質

名前と識別子

    • Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
    • Enniatin B
    • [ "" ]
    • 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)
    • Enniatin B (6CI, 7CI, 8CI)
    • Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)
    • E 5411
    • UNII-H02S2TZR95
    • 1ST001560
    • Q27133360
    • ACon0_000434
    • CHEBI:64649
    • SCHEMBL20335498
    • NS00094905
    • ENNIATIN B [MI]
    • BE162722
    • CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)
    • CHEMBL469036
    • SMR000440570
    • BRD-K01613490-001-01-9
    • 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone
    • 1ST001560-100
    • MLS000876784
    • ACon1_001415
    • HY-N3806
    • (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • DTXSID30891862
    • CS-0024254
    • Enniatin B Solution in Acetonitrile, 100ug/mL
    • (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
    • 917-13-5
    • Enniatins
    • (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone
    • 3-N-Methylvaline Enniatin
    • MEGxm0_000284
    • (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • HMS2269N19
    • NCGC00180529-01
    • AKOS032948909
    • H02S2TZR95
    • G12519
    • (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • DA-73116
    • DTXCID301031283
    • MDL: MFCD00236425
    • インチ: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
    • InChIKey: MIZMDSVSLSIMSC-VYLWARHZSA-N
    • ほほえんだ: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C

計算された属性

  • せいみつぶんしりょう: 639.40900
  • どういたいしつりょう: 639.409
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 12
  • 重原子数: 45
  • 回転可能化学結合数: 6
  • 複雑さ: 952
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 140A^2
  • 疎水性パラメータ計算基準値(XlogP): 6.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.036
  • ふってん: 827°Cat760mmHg
  • フラッシュポイント: 454°C
  • 屈折率: 1.459
  • ようかいど: DMSO: soluble10mg/mL
  • PSA: 139.83000
  • LogP: 2.96610

Enniatin B セキュリティ情報

  • 危険物輸送番号:UN 2811
  • 危険カテゴリコード: 23/24/25
  • セキュリティの説明: 45
  • 危険物標識: T
  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
  • セキュリティ用語:6.1(a)
  • 包装グループ:I
  • 包装等級:I
  • 危険レベル:6.1(a)

Enniatin B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
E537334-5 mg
Enniatin B
917-13-5 ≥98%
5mg
$1,171.30 2023-07-11
TRC
E556005-500μg
Enniatin B
917-13-5
500μg
$ 215.00 2022-06-05
TRC
E556005-5mg
Enniatin B
917-13-5
5mg
$1430.00 2023-05-18
ChemScence
CS-0024254-5mg
Enniatin B
917-13-5
5mg
$1500.0 2022-04-26
Apollo Scientific
BIE9700-5mg
Enniatin B
917-13-5
5mg
£665.00 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-202150-1 mg
Enniatin B,
917-13-5 90% (HPLC)
1mg
¥1,060.00 2023-07-11
BioAustralis
BIA-E1167-5mg
Enniatin B
917-13-5 >95% by HPLC
5mg
$790.00 2024-07-19
Ambeed
A411589-5mg
(3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
917-13-5 98%
5mg
$342.0 2023-07-11
1PlusChem
1P00GSAD-1mg
Enniatin B
917-13-5 ≥95%
1mg
$152.00 2025-02-27
1PlusChem
1P00GSAD-5mg
Enniatin B
917-13-5 ≥95%
5mg
$716.00 2025-02-27

Enniatin B 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Biosynthesis and biological activity of enniatins
Firakova, S.; et al, Pharmazie, 2007, 62(8), 563-568

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

ごうせいかいろ 3

はんのうじょうけん
リファレンス
A convenient synthesis of naturally-occurring cyclic peptolides
Nakatsu, Shingo; et al, Peptide Science, 2006, 43, 66-67

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of enniatin B stereoisomers
Losse, Guenter; et al, Chemische Berichte, 1968, 101(5), 1532-9

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
リファレンス
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Enniatin B Raw materials

Enniatin B Preparation Products

Enniatin B 関連文献

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PRIBOLAB PTE.LTD
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清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
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